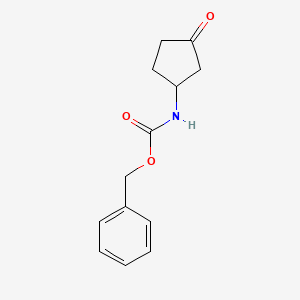

Benzyl 3-oxocyclopentylcarbamate

Overview

Description

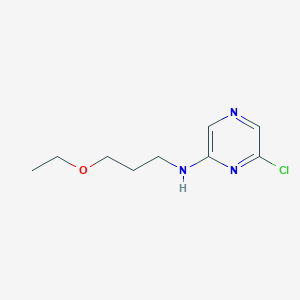

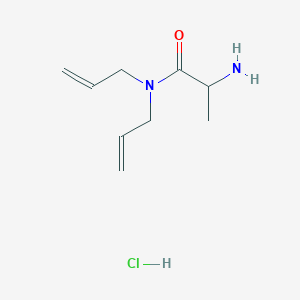

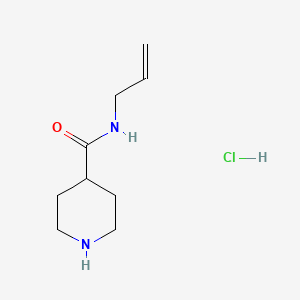

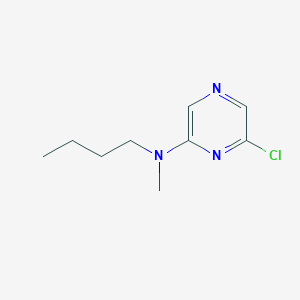

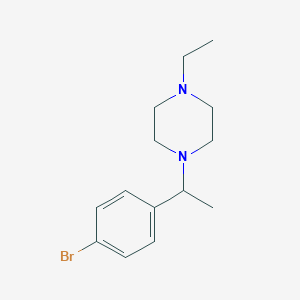

Benzyl 3-oxocyclopentylcarbamate is a carbamate derivative that has a cyclopentyl ring and a benzyl group attached to it. It has the molecular formula C13H15NO3 .

Synthesis Analysis

The synthesis routes of Benzyl 3-oxocyclopentanecarboxylate have been documented with detailed experiments and outcomes.

Molecular Structure Analysis

The molecular structure of this compound includes a carbamate derivative that has a cyclopentyl ring and a benzyl group attached to it. The molecular formula is C13H15NO3 .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Heterocyclic Compounds : Research has focused on synthesizing heterocyclic compounds like 1,3-oxazinan-2-one analogues from homoallylic carbamates, indicating the importance of carbamates in synthesizing biologically active molecules (Borah & Phukan, 2013).

Parallel Solution Phase Synthesis : A study on the parallel solution phase synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates from L-aspartic acid showcases the application of carbamates in creating compounds with potential pharmacological properties (Pirc et al., 2003).

Biomedical Applications

Anticancer and Antimicrobial Agents : The synthesis and study of metallopharmaceutical agents based on palladium, gold, and silver N-heterocyclic carbene complexes, including benzyl-3-tert-butylimidazol-2-ylidene, revealed potent anticancer and antimicrobial properties (Ray et al., 2007).

Analgesic and Antiplatelet Activity : Compounds bearing salicylic acid residue, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have been synthesized and analyzed for their potential as ligands for the COX-2 receptor, showing promising analgesic and antiplatelet activity with low toxicity (Caroline et al., 2019).

Environmental Applications

- Degradation of Non-oxidizing Biocides : A study on the degradation of dodecyl dimethyl benzyl ammonium chloride (DDBAC), a non-oxidizing biocide, using UV/persulfate processes shows the environmental relevance of carbamates in water treatment systems (Lee et al., 2018).

Safety and Hazards

Safety measures for handling Benzyl 3-oxocyclopentylcarbamate include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Mode of Action

It is known that carbamate derivatives can interact with their targets in various ways, such as by forming hydrogen bonds or other non-covalent interactions .

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by factors such as its chemical structure and the physiological conditions of the body .

Result of Action

Therefore, it is difficult to provide a detailed description of the results of its action .

Action Environment

The action, efficacy, and stability of Benzyl 3-oxocyclopentylcarbamate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .

Properties

IUPAC Name |

benzyl N-(3-oxocyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMRCKOQBAJKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442074.png)